DAA-1106

Descripción general

Descripción

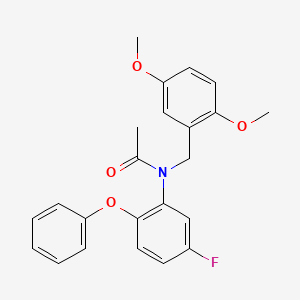

DAA1106, también conocido como N-(2-Fenoxi-5-fluorofenil)-N-(2,5-dimetoxi-bencil)acetamida, es un compuesto que actúa como un agonista potente y selectivo en el receptor de benzodiazepina periférica, también conocido como la proteína translocadora mitocondrial de 18 kDa (TSPO). Este compuesto no tiene afinidad por el receptor del ácido gamma-aminobutírico tipo A. DAA1106 se ha utilizado ampliamente en su forma radiactiva para mapear TSPO en el cuerpo y el cerebro, lo que ha demostrado ser especialmente útil para monitorear el progreso de enfermedades neurodegenerativas como la enfermedad de Alzheimer .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de DAA1106 implica varios pasos:

Materiales de partida: La síntesis comienza con 2-fenoxi-5-fluoroanilina y cloruro de 2,5-dimetoxi-bencilo.

Condiciones de reacción: La reacción se lleva a cabo típicamente en presencia de una base como el carbonato de potasio en un solvente como la dimetilformamida.

Métodos de producción industrial

Los métodos de producción industrial para DAA1106 son similares a la síntesis de laboratorio, pero se amplían para acomodar cantidades más grandes. Las condiciones de reacción se optimizan para garantizar un alto rendimiento y pureza. El proceso involucra:

Reactores a gran escala: Usando reactores a gran escala para manejar el volumen incrementado de reactivos.

Purificación: Utilizando técnicas avanzadas de purificación como la recristalización y la cromatografía para lograr los niveles de pureza deseados.

Análisis De Reacciones Químicas

Tipos de reacciones

DAA1106 experimenta varios tipos de reacciones químicas, incluyendo:

Oxidación: DAA1106 puede ser oxidado bajo condiciones específicas para formar varios derivados oxidados.

Reducción: El compuesto también puede sufrir reacciones de reducción, aunque estas son menos comunes.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen el permanganato de potasio y el trióxido de cromo.

Reducción: Se pueden usar agentes reductores como el hidruro de aluminio y litio.

Sustitución: Los nucleófilos como el metóxido de sodio se pueden emplear para reacciones de sustitución.

Productos principales

Los productos principales formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede conducir a la formación de derivados hidroxilados, mientras que las reacciones de sustitución pueden producir varios análogos sustituidos .

Aplicaciones Científicas De Investigación

Neuroimaging Applications

DAA-1106 is primarily utilized in conjunction with positron emission tomography (PET) to visualize neuroinflammation in vivo. This imaging technique is crucial for studying various neurodegenerative diseases, including:

- Alzheimer's Disease : this compound has been shown to bind effectively to activated microglia in patients with Alzheimer's disease, facilitating the assessment of neuroinflammatory processes associated with the disease's progression .

- Amyotrophic Lateral Sclerosis : Research indicates that this compound can help identify microglial activation in amyotrophic lateral sclerosis, providing insights into disease mechanisms and potential therapeutic targets .

- Multiple Sclerosis : The ligand has been employed to analyze neuroinflammation in multiple sclerosis, highlighting its role in monitoring disease activity and response to treatment .

Comparative Binding Affinity Studies

Numerous studies have demonstrated that this compound exhibits a higher binding affinity for the peripheral benzodiazepine receptor compared to other ligands, such as PK11195. For instance:

- In a comparative analysis involving postmortem brain tissues from patients with various neurological disorders, this compound displayed lower dissociation constant (K_D) values than PK11195, indicating superior binding characteristics .

- This enhanced binding capability allows for more accurate imaging of activated microglia, which is critical for understanding the pathophysiology of neurodegenerative diseases .

Case Studies and Research Findings

Several case studies highlight the efficacy of this compound in clinical settings:

These studies collectively underscore the versatility of this compound as a diagnostic tool in various neurological conditions.

Mechanistic Insights

The mechanism by which this compound exerts its effects involves its interaction with the peripheral benzodiazepine receptor on activated microglia. This interaction not only facilitates imaging but may also play a role in modulating inflammatory responses within the central nervous system. Research has indicated that:

Mecanismo De Acción

DAA1106 ejerce sus efectos uniéndose al receptor de benzodiazepina periférica, también conocido como la proteína translocadora mitocondrial de 18 kDa (TSPO). Esta unión lleva a varios efectos celulares, incluyendo la modulación de la función mitocondrial y la regulación de la esteroidogénesis. Los objetivos moleculares y las vías involucradas incluyen:

Función mitocondrial: TSPO está involucrado en el transporte de colesterol a las mitocondrias, que es un paso crucial en la esteroidogénesis.

Neuroinflamación: La expresión de TSPO se regula al alza en respuesta a lesiones cerebrales e inflamación, convirtiéndolo en un marcador valioso para la neuroinflamación.

Comparación Con Compuestos Similares

DAA1106 se compara con otros compuestos similares como:

PK11195: Otro ligando de TSPO, pero DAA1106 tiene una mayor afinidad de unión y mejores propiedades de imagen.

PBR28: Un ligando de TSPO de segunda generación con aplicaciones similares pero diferentes propiedades farmacocinéticas.

FMDAA1106 y FEDAA1106: Análogos fluorados de DAA1106 que se han desarrollado para mejorar las capacidades de imagen

DAA1106 se destaca por su alta afinidad de unión y especificidad para TSPO, convirtiéndolo en una herramienta valiosa tanto en la investigación como en los entornos clínicos.

Actividad Biológica

DAA-1106 is a potent and selective agonist of the peripheral benzodiazepine receptor (PBR), also known as the mitochondrial translocator protein (TSPO). This compound has garnered attention for its significant implications in neuroimaging and neuroinflammation research, particularly in the context of neurodegenerative diseases. This article delves into the biological activity of this compound, supported by various studies, case analyses, and data tables.

This compound exhibits a high binding affinity for TSPO, with a sub-nanomolar dissociation constant (K_i) of 0.28 nM . Unlike traditional benzodiazepines, this compound does not interact with GABAA receptors, making it a unique tool for studying neuroinflammation without the sedative effects associated with other benzodiazepines.

Binding Affinity and Neuroinflammation

This compound is primarily utilized in positron emission tomography (PET) imaging to assess neuroinflammation by binding to activated microglia, which are indicative of inflammatory processes in the brain. The following table summarizes key studies highlighting the binding characteristics of this compound in various neurological conditions:

Case Studies

- Alzheimer's Disease : A study using PET scans with [^11C]this compound demonstrated increased binding in patients with Alzheimer's disease compared to healthy controls, indicating elevated microglial activation associated with neurodegeneration .

- Mild Cognitive Impairment : Research indicated that subjects with MCI showed significantly higher this compound binding compared to healthy individuals, suggesting that microglial activation can be detected before the onset of dementia . Subjects with high binding values were more likely to develop dementia within five years.

- Schizophrenia : In a study involving patients with chronic schizophrenia, no significant differences were found between patient and control groups regarding this compound binding; however, a correlation was observed between cortical binding and symptom severity .

Research Findings

This compound has been extensively studied for its role in mapping neuroinflammation across various neurological disorders. The following findings summarize its impact:

- Neurodegenerative Diseases : this compound has been used to investigate conditions such as amyotrophic lateral sclerosis (ALS), frontotemporal dementia, and multiple sclerosis, consistently showing higher binding affinities in tissues affected by these diseases .

- Microglial Activation : The correlation between this compound binding and microglial activation has been established through immunohistochemical analyses, reinforcing its utility as a biomarker for neuroinflammatory processes .

Propiedades

IUPAC Name |

N-[(2,5-dimethoxyphenyl)methyl]-N-(5-fluoro-2-phenoxyphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22FNO4/c1-16(26)25(15-17-13-20(27-2)10-12-22(17)28-3)21-14-18(24)9-11-23(21)29-19-7-5-4-6-8-19/h4-14H,15H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCRZYADKQRHHSF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N(CC1=C(C=CC(=C1)OC)OC)C2=C(C=CC(=C2)F)OC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22FNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30439829 | |

| Record name | N-(2,5-Dimethoxybenzyl)-N-(5-fluoro-2-phenoxyphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30439829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

395.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

220551-92-8 | |

| Record name | N-(2,5-Dimethoxybenzyl)-N-(5-fluoro-2-phenoxyphenyl)acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=220551-92-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | DAA-1106 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0220551928 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(2,5-Dimethoxybenzyl)-N-(5-fluoro-2-phenoxyphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30439829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DAA-1106 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3A8IVT5Q3P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary target of DAA1106?

A1: DAA1106 exhibits high affinity and selectivity for the 18 kDa translocator protein (TSPO), which is primarily found on the outer mitochondrial membrane. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]

Q2: How does DAA1106 binding to TSPO affect microglia?

A2: While DAA1106 binds with high affinity to TSPO, it does not directly activate steroidogenesis like some other TSPO ligands. [] The exact downstream effects of DAA1106 binding to TSPO in microglia are not fully understood and require further investigation. [, , , , ]

Q3: What is the molecular formula and weight of DAA1106?

A3: The molecular formula of DAA1106 is C24H23FNO4, and its molecular weight is 409.44 g/mol. [, ]

Q4: How stable is DAA1106 under different conditions?

A4: Information on DAA1106's inherent stability under various conditions is limited in the provided research. [] mentions that a fluoromethyl analogue of DAA1106 displayed instability in vivo, undergoing defluorination. This highlights the importance of investigating the stability of DAA1106 and its potential metabolites under different storage conditions and in biological matrices.

Q5: How do structural modifications of DAA1106 affect its binding affinity for TSPO?

A5: Research on DAA1106 analogues demonstrates that even minor structural changes can significantly impact TSPO binding affinity. [, ] For example, replacing the methoxy group with fluorine or altering the length of the alkyl chain significantly influences binding. These findings emphasize the importance of SAR studies in optimizing DAA1106's properties for specific applications. []

Q6: Has DAA1106 been tested in cell-based assays?

A6: While the provided abstracts focus primarily on in vivo imaging applications, [, , , , , , , , , , ] confirm the use of in vitro binding assays to determine DAA1106's affinity for TSPO. These assays are crucial for initial screening and characterization of DAA1106's binding properties.

Q7: What animal models have been used to study DAA1106?

A7: DAA1106 has been studied in various animal models, including rats and monkeys, to investigate neuroinflammation in conditions like stroke, herpes encephalitis, Parkinson's disease, Alzheimer's disease, and traumatic brain injury. [, , , , , , , , , ]

Q8: Can DAA1106 be used as a biomarker for neuroinflammation?

A8: Research suggests that DAA1106 holds promise as a biomarker for monitoring neuroinflammation in various neurological disorders. Its ability to detect TSPO upregulation in activated microglia makes it a valuable tool for in vivo assessment of neuroinflammatory processes. [, , , , , , , , , ]

Q9: What analytical methods are used to characterize and quantify DAA1106?

A9: The research highlights the use of positron emission tomography (PET) as the primary analytical technique for in vivo imaging of DAA1106. [, , , , , , , , , ] Additionally, in vitro autoradiography and radioligand binding assays are mentioned for assessing DAA1106's binding properties. [, , , , , , , , , ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.